Cobalt--ruthenium (1/1)
Description
Cobalt–ruthenium (1/1) is a bimetallic compound where cobalt and ruthenium are present in a 1:1 molar ratio. This material has garnered significant attention in catalytic applications, particularly in Fischer-Tropsch synthesis (FTS) and methanol homologation, due to synergistic interactions between the two metals. The combination leverages cobalt’s high activity in hydrocarbonylation and ruthenium’s superior hydrogenation capabilities, resulting in enhanced catalytic performance and stability .
Cobalt–ruthenium catalysts are often supported on materials like alumina or silica, with ruthenium acting as a promoter to improve cobalt’s reducibility and dispersion. This synergy reduces methane selectivity in FTS and increases the yield of higher hydrocarbons . In methanol homologation, the mixed catalyst system accelerates both hydrocarbonylation and hydrogenation steps, achieving higher reaction rates compared to monometallic systems .
Properties
CAS No. |
581102-59-2 |
|---|---|
Molecular Formula |
CoRu |
Molecular Weight |
160.0 g/mol |
IUPAC Name |
cobalt;ruthenium |
InChI |
InChI=1S/Co.Ru |
InChI Key |
VLWBWEUXNYUQKJ-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Ru] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/1) can be synthesized through various methods, including hydrothermal synthesis, reduction-impregnation, and atomic layer deposition. One common method involves the hydrothermal synthesis of cobalt ruthenium sulfides, where cobalt and ruthenium salts are reacted under high-temperature and high-pressure conditions to form the desired compound . Another method is the hybrid reduction-impregnation technique, where ruthenium is first reduced on a support material, followed by the impregnation of cobalt .
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/1) typically involves large-scale hydrothermal synthesis or reduction-impregnation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various industrial applications. The choice of method depends on the desired properties of the final product and the specific application requirements.
Chemical Reactions Analysis
Types of Reactions
Cobalt–ruthenium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique electronic and structural properties of the compound.
Common Reagents and Conditions
Oxidation: Cobalt–ruthenium (1/1) can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide under controlled conditions.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt and ruthenium oxides, while reduction can yield metallic cobalt and ruthenium.
Scientific Research Applications
Catalytic Applications
1. Carbon Dioxide Hydrogenation
Cobalt-ruthenium compounds are effective catalysts for the hydrogenation of carbon dioxide to produce liquid fuels. A recent study reported the synthesis of a ruthenium-cobalt single atom alloy catalyst (Ru₁Co-SAA) that demonstrated remarkable performance in converting CO to C₅+ liquid fuels under UV-Vis irradiation. The catalyst achieved a CO conversion rate of 58.6% with a selectivity of 75.8% for C₅+ products at mild pressures (0.1-0.5 MPa) and temperatures around 200 °C . This efficiency is attributed to the unique Ru-Co coordination that enhances CO activation and promotes carbon chain growth.
2. Electrocatalysis for Hydrogen Production
Cobalt-ruthenium nanoalloys have been developed as electrocatalysts for hydrogen evolution reactions (HER). A notable example involves a bimetallic nanoalloy encapsulated in nitrogen-doped graphene, which exhibited low overpotentials (28 mV at 10 mA cm⁻²) and excellent stability over 10,000 cycles . The introduction of ruthenium into the cobalt core improved electron transfer efficiency, making this catalyst a promising alternative to platinum-based materials.
Energy Storage Applications
3. Supercapacitors and Lithium-Ion Batteries
Cobalt-ruthenium sulfides have been synthesized for use as electrode materials in supercapacitors and lithium-ion batteries. These materials demonstrated high specific capacitance (up to 75 F g⁻¹) and excellent cycling stability, retaining 81% capacitance after 1000 cycles . The hydrothermal synthesis method used for these compounds allows for scalable production, making them suitable for commercial applications in energy storage devices.
Medicinal Chemistry Applications
4. Antitumor Agents
Ruthenium-based compounds, including those containing cobalt, are being investigated as potential chemotherapeutic agents due to their unique biochemical properties that allow selective accumulation in tumor tissues. Compounds like NAMI-A and KP1019 have shown promise in clinical trials against platinum-resistant tumors . The mechanism of action involves preferential activation within tumor cells, leading to effective targeting of cancer metastases.
Summary Table of Applications
Case Studies
Case Study 1: Cobalt-Ruthenium Alloy in Fuel Production
In a controlled experiment, researchers synthesized Ru₁Co-SAA from layered double hydroxide nanosheets and tested its catalytic activity under UV-Vis light. The results highlighted the catalyst's ability to efficiently convert CO into valuable liquid fuels at ambient pressures, showcasing its potential for sustainable fuel production .
Case Study 2: Electrocatalytic Performance
A study evaluating the performance of cobalt-ruthenium nanoalloys encapsulated in nitrogen-doped graphene revealed that these materials not only achieved low overpotentials but also maintained stability through extensive cycling tests, indicating their viability as cost-effective alternatives to traditional catalysts in hydrogen production .
Mechanism of Action
The mechanism of action of cobalt–ruthenium (1/1) varies depending on its application. In catalysis, the compound facilitates chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy and increasing reaction rates. The unique electronic properties of cobalt and ruthenium enhance the compound’s catalytic efficiency .
In biological applications, ruthenium-based compounds are known to interact with DNA and other cellular components, disrupting cellular processes and exhibiting antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific compound and its structure.
Comparison with Similar Compounds
Cobalt–Ruthenium vs. Monometallic Catalysts
Cobalt Alone :
Ruthenium Alone :
Cobalt–Ruthenium (1/1) :
- Synergy : Ruthenium enhances cobalt’s reducibility, allowing activation at lower temperatures (200–250°C vs. 300–350°C for pure cobalt) .
- Selectivity : Methane selectivity drops to <10% in FTS, with increased C₅+ hydrocarbon yields .
- Stability : Resists deactivation for >1,000 hours in slurry reactors due to improved metal dispersion .
Table 1 : Performance Metrics in Fischer-Tropsch Synthesis
| Parameter | Cobalt Alone | Ruthenium Alone | Cobalt–Ruthenium (1/1) |
|---|---|---|---|
| CO Conversion (%) | 45–55 | 20–30 | 70–85 |
| Methane Selectivity (%) | 15–25 | <5 | <10 |
| Stability (hours) | 300–500 | 200–400 | >1,000 |
Comparison with Other Bimetallic Systems
Platinum–Cobalt :
Copper–Ruthenium (e.g., HKUST-1 MOF) :
Iron–Cobalt :
- FTS Performance : Iron–cobalt systems produce higher olefin yields but require harsh conditions (high pressure, >20 bar) and exhibit rapid deactivation .
Table 2 : Bimetallic Catalyst Comparison
| System | Key Application | Advantages | Limitations |
|---|---|---|---|
| Cobalt–Ruthenium (1/1) | Fischer-Tropsch, Methanol Homologation | High stability, low methane selectivity | Moderate cost (Ru is expensive) |
| Platinum–Cobalt | Fuel cells, Biomedicine | High ORR activity | Prohibitively costly, CO-sensitive |
| Copper–Ruthenium | Gas storage, MOFs | High surface area | Low thermal stability |
| Iron–Cobalt | Olefin production | High olefin selectivity | Requires high pressure, unstable |
Elemental and Structural Comparison
Cobalt vs. Ruthenium :
- Atomic Properties : Cobalt (Co, Group 9) has a lower electronegativity (1.88) than ruthenium (Ru, Group 8, 2.2), facilitating electron transfer in catalytic cycles .
- Oxidation States : Cobalt commonly exhibits +2 and +3 states, while ruthenium shows versatile +2, +3, and +4 states, enabling diverse redox chemistry .
Table 3 : Elemental Properties
| Property | Cobalt | Ruthenium |
|---|---|---|
| CAS Number | 7440-48-4 | 7440-18-8 |
| Density (g/cm³) | 8.90 | 12.45 |
| Common Oxidation States | +2, +3 | +2, +3, +4 |
| Melting Point (°C) | 1,495 | 2,334 |
Key Research Findings
Biological Activity
Cobalt-ruthenium (1/1) complexes represent a fascinating area of research in medicinal chemistry due to their potential biological activities, including anticancer, antibacterial, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with these complexes.
Chemical Structure and Properties
Cobalt and ruthenium are transition metals known for their versatile coordination chemistry. The cobalt-ruthenium (1/1) complex typically features a cobalt ion coordinated with a ruthenium moiety, which can influence its biological behavior significantly. The structural characteristics, such as the type of ligands attached and the geometric arrangement, play crucial roles in determining the complex's reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of cobalt-ruthenium complexes. For instance, research involving ruthenium complexes has shown promising results in inhibiting tumor cell proliferation. In vitro studies on ovarian carcinoma cell lines demonstrated that certain ruthenium complexes exhibited lower IC50 values compared to traditional chemotherapeutics like cisplatin, indicating enhanced cytotoxicity against resistant cancer cells .
Table 1: Anticancer Activity of Cobalt-Ruthenium Complexes
| Complex | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| JHOR10 | A2780 | >50 | Low cytotoxicity |
| JHOR11 | A2780 | 5.5 | Induces ROS production, autophagy |
| JHOR11 | HCT116-Dox | 6.8 | Overcomes multidrug resistance |
| CCPSF NPs | Various | Not specified | Polysulfone presence enhances activity |
The mechanism of action for these complexes often involves the induction of reactive oxygen species (ROS), leading to cellular stress responses such as autophagy and senescence rather than apoptosis . This unique pathway may provide a therapeutic advantage by selectively targeting cancer cells while sparing normal tissues.
Antibacterial Activity
Cobalt-ruthenium complexes also exhibit notable antibacterial properties. The effectiveness of these complexes against various bacterial strains is influenced by their lipophilicity and charge, which determine their ability to penetrate bacterial membranes and interact with cellular targets .
Table 2: Antibacterial Activity of Cobalt-Ruthenium Complexes
| Complex | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [Ru(bpy)2(BTPIP)]2+ | S. aureus | 16 µg/mL |
| [Ru(bpy)2curcumin] | E. coli | >64 µg/mL |
| Cobalt(II) complex | Various Gram-positive | Higher than ligand alone |
The antibacterial action is attributed to the ability of these complexes to disrupt bacterial cell walls and interfere with essential cellular processes . This property is particularly relevant in the context of rising antibiotic resistance.
Oxidative Stress and Neurotoxicity
While cobalt compounds have therapeutic potential, they also pose risks related to oxidative stress and neurotoxicity. Studies have shown that cobalt can induce oxidative damage in neural tissues, leading to neurodegeneration characterized by increased blood-brain barrier permeability and mitochondrial dysfunction . The dual nature of cobalt's biological activity necessitates careful consideration in therapeutic applications.
Case Studies
Several case studies have provided insight into the biological activity of cobalt-ruthenium complexes:
- Study on Ovarian Carcinoma : JHOR11 demonstrated significant antiproliferative effects on A2780 cells, outperforming cisplatin in terms of cytotoxicity while maintaining low toxicity in normal fibroblasts .
- Neurotoxicity Evaluation : Chronic exposure to cobalt resulted in behavioral changes and neurodegeneration in animal models, highlighting the need for caution when using cobalt-based therapies .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing homogeneous cobalt–ruthenium (1/1) bimetallic complexes, and how can purity be validated?
Category: Basic experimental design Methodological Answer:
- Synthesis: Use organometallic precursors (e.g., RuCl₃·nH₂O and Co₂(CO)₈) under inert atmospheres, employing microwave-assisted methods to enhance reaction kinetics and reduce side products .
- Purity Validation: Combine elemental analysis (C, H, N), high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) to confirm stoichiometry and crystallinity. For amorphous phases, pair X-ray photoelectron spectroscopy (XPS) with inductively coupled plasma mass spectrometry (ICP-MS) to verify metal ratios .
- Reference Standards: Compare spectroscopic data (IR, UV-Vis) with literature values for known analogs, ensuring deviations in melting points or bond lengths are statistically insignificant .
Q. Q2. How do spectroscopic techniques (e.g., EXAFS, XANES) resolve ambiguities in cobalt–ruthenium coordination environments in heterogeneous catalysts?
Category: Basic characterization Methodological Answer:
- EXAFS: Analyze radial distribution functions to distinguish Co–Ru metal bonds from Co–O/Ru–O interactions. Use Artemis or IFEFFIT software to model coordination numbers and interatomic distances, cross-referenced with XRD data .
- XANES: Compare edge energies (Ru K-edge: ~22.1 keV; Co K-edge: ~7.7 keV) to oxidation states. For mixed-valence systems, employ linear combination fitting (LCF) to deconvolute contributions from Co²⁺/Co³⁺ and Ru⁰/Ru⁴⁺ .
- Contradiction Mitigation: Replicate measurements across multiple beamlines (e.g., synchrotron facilities) to minimize beam damage artifacts .
Advanced Research Questions
Q. Q3. How can operando spectroscopy and density functional theory (DFT) reconcile discrepancies in proposed mechanisms for Co–Ru (1/1) catalysts in ammonia synthesis?
Category: Advanced mechanistic studies Methodological Answer:
- Operando Techniques: Deploy Raman–GC–MS coupled systems to monitor intermediate species (e.g., NHₓ, N₂H₄) under reaction conditions (high pressure, 400–500°C). Compare time-resolved profiles with microkinetic models .
- DFT Workflow: Simulate adsorption energies (ΔGNH₂ vs. ΔGN₂) on Co–Ru surfaces using VASP or Gaussian with hybrid functionals (e.g., B3LYP). Validate against experimental turnover frequencies (TOFs) and activation barriers .
- Conflict Resolution: If experimental TOFs deviate >20% from simulations, re-examine surface coverage assumptions or lattice strain effects via in-situ XRD .
Q. Q4. What statistical frameworks are robust for analyzing conflicting activity–stability trends in Co–Ru (1/1) electrocatalysts for oxygen evolution?
Category: Advanced data analysis Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to datasets combining Tafel slopes, overpotentials, and dissolution rates. Use hierarchical clustering to identify outlier conditions (e.g., pH >12 causing Ru leaching) .
- Error Propagation: Quantify uncertainty in accelerated stress tests (ASTs) using Monte Carlo simulations, factoring in electrode roughness and electrolyte impurity levels .
- Reproducibility: Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw cyclic voltammetry files in repositories like Zenodo with metadata tags for Co–Ru systems .
Q. Q5. How can combinatorial screening and phase diagrams guide the discovery of Co–Ru (1/1) alloys with tailored magnetic properties?
Category: Advanced materials discovery Methodological Answer:
- High-Throughput Screening: Use magnetron sputtering to fabricate Co–Ru thin-film libraries (composition gradient: 10–90% Co). Characterize saturation magnetization (SQUID) and anisotropy (VSM) with automated stage mapping .
- Phase Diagram Modeling: Calibrate CALPHAD models with experimental enthalpy data (from DSC) and ab initio formation energies. Identify metastable phases (e.g., CoRu L1₀) via TEM-based automated crystal orientation mapping (ACOM) .
- Validation: Cross-check predicted Curie temperatures with Mössbauer spectroscopy for Fe-doped analogs to isolate Co–Ru contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
